molecular formula C22H19F2N5O2 B2356738 2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922117-40-6

2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2356738
CAS No.: 922117-40-6
M. Wt: 423.424
InChI Key: HYVHXZYVLYMHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Imaging : A derivative of the compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use as a PET imaging agent in cancer detection. This process involved a complex synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, yielding a tracer with specific activity suitable for PET imaging applications (Wang, Gao, Miller, & Zheng, 2013).

Anticancer and Enzymatic Activity

  • Potential Anticancer Agents : Novel pyrazolopyrimidines derivatives, structurally related to the compound , demonstrated anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation and treatment with various reagents, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).
  • Enhancing Enzymatic Reactivity : A study on the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity revealed that the new compounds significantly increased the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This indicates potential applications in biotechnology or biofuel production (Abd & Gawaad, 2008).

Radiolabeled Tracers for Tumor Imaging

  • Tumor Imaging Tracers : Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized for tumor imaging with Positron Emission Tomography (PET). These compounds, including derivatives similar to the compound , showed potential in tracking tumor progression and response to treatment (Xu et al., 2012).

Properties

IUPAC Name

2,6-difluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-14-5-2-3-6-15(14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)7-4-8-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHXZYVLYMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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